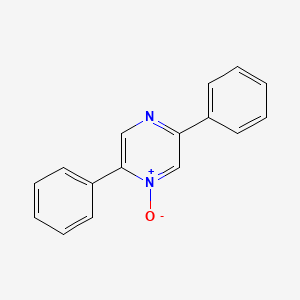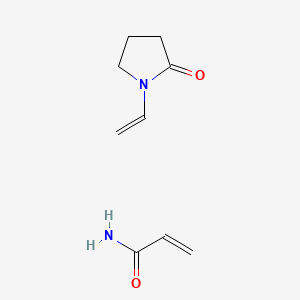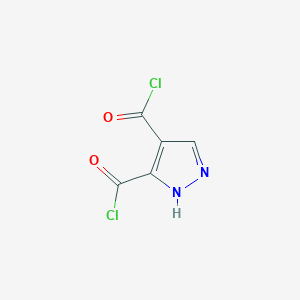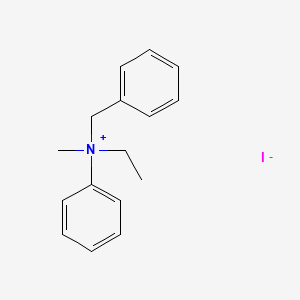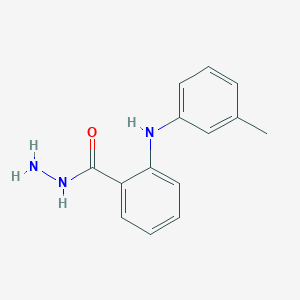
Pyridine, 2-(N-(2-diethylaminoethyl)-N-octylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-(N-(2-diethylaminoethyl)-N-octylamino)- is a complex organic compound that belongs to the class of pyridine derivatives. Pyridine itself is a basic heterocyclic organic compound with the chemical formula C₅H₅N. The compound is characterized by the presence of a pyridine ring substituted with a diethylaminoethyl and an octylamino group. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(N-(2-diethylaminoethyl)-N-octylamino)- typically involves multi-step organic reactions. One common method is the alkylation of pyridine with 2-diethylaminoethyl chloride, followed by the introduction of the octylamino group through nucleophilic substitution. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution. The reactions are usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis. Solvent extraction and purification techniques such as recrystallization or chromatography are employed to isolate the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 2-(N-(2-diethylaminoethyl)-N-octylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, pyridine N-oxides, and reduced pyridine compounds. These products can have different physical and chemical properties, making them useful in various applications.
Aplicaciones Científicas De Investigación
Pyridine, 2-(N-(2-diethylaminoethyl)-N-octylamino)- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that can be studied for their catalytic properties.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic applications includes studies on its activity as an antimicrobial or anticancer agent.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of Pyridine, 2-(N-(2-diethylaminoethyl)-N-octylamino)- involves its interaction with molecular targets such as enzymes and receptors. The diethylaminoethyl and octylamino groups can enhance the compound’s ability to bind to specific sites on proteins, influencing their activity. This binding can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: The parent compound, which is simpler in structure and lacks the additional amino groups.
2-Dimethylaminopyridine: A derivative with a dimethylamino group instead of the diethylaminoethyl and octylamino groups.
Pyridazine: A similar heterocyclic compound with two nitrogen atoms in the ring.
Uniqueness
Pyridine, 2-(N-(2-diethylaminoethyl)-N-octylamino)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both diethylaminoethyl and octylamino groups enhances its solubility in organic solvents and its ability to interact with biological targets, making it a versatile compound for various applications.
Propiedades
Número CAS |
23846-00-6 |
|---|---|
Fórmula molecular |
C19H35N3 |
Peso molecular |
305.5 g/mol |
Nombre IUPAC |
N,N-diethyl-N'-octyl-N'-pyridin-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C19H35N3/c1-4-7-8-9-10-13-16-22(18-17-21(5-2)6-3)19-14-11-12-15-20-19/h11-12,14-15H,4-10,13,16-18H2,1-3H3 |
Clave InChI |
MVTPMRASRXORIX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN(CCN(CC)CC)C1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14695540.png)
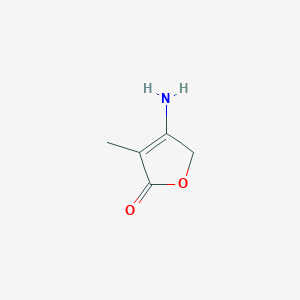

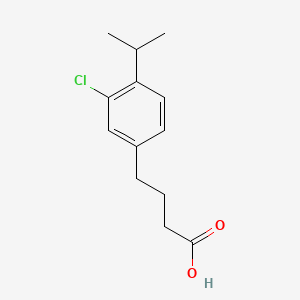

![4-[Bis(sulfanyl)methylidene]-2,3-dihydroxycyclohexa-2,5-dien-1-one](/img/structure/B14695565.png)
